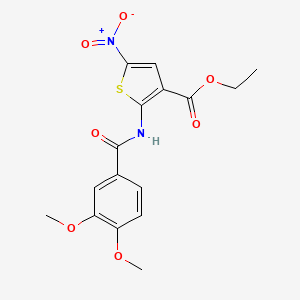

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a nitro group, a thiophene ring, and a benzamido group with two methoxy substituents .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions . The starting materials could potentially include 3,4-dimethoxybenzoic acid, an appropriate amine, and a thiophene derivative .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The 3,4-dimethoxybenzamido group would likely contribute to the polarity of the molecule, while the thiophene ring could potentially participate in aromatic interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. The presence of both polar (amide, nitro, ester) and nonpolar (methyl, ethyl) groups could potentially give this compound unique solubility properties .Aplicaciones Científicas De Investigación

- Application : EDBN plays a crucial role in developing antibodies specific to asialo-erythropoietin molecules. These antibodies are used in immunoblot assays following isoelectric focusing (IEF) of desialylated EPO. Detecting recombinant EPO through its asialo pattern provides a structural explanation for the differences observed in isoelectric profiles .

- Application : Researchers are exploring EDBN’s use in non-contact approaches, such as optical tweezers, which manipulate particles at the microscale. Additionally, EDBN derivatives could enhance quantum dot properties for advanced imaging and sensing .

- Application : These deoxyribozymes can reveal the presence of specific molecules through fluorescence or color changes. Their versatility allows for customized assays in fields like diagnostics, environmental monitoring, and drug discovery .

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

Microchemistry and Quantum Dots

Fluorescent and Colorimetric Detection

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is the tubulin protein . Tubulin is a crucial protein in cells that forms microtubules, which are necessary for maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division .

Mode of Action

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate: interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of microtubules, which are essential for cell division and other cellular functions .

Biochemical Pathways

The inhibition of tubulin polymerization by Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and induce apoptosis, a form of programmed cell death .

Result of Action

The result of the action of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is achieved through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Propiedades

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7S/c1-4-25-16(20)10-8-13(18(21)22)26-15(10)17-14(19)9-5-6-11(23-2)12(7-9)24-3/h5-8H,4H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLZGOYLKVOJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)

![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)